

# Analytical methods for the characterization of Ethyl 3,5-dimethylisoxazole-4-carboxylate

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## Compound of Interest

**Compound Name:** Ethyl 3,5-dimethylisoxazole-4-carboxylate

**Cat. No.:** B095418

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## An Application Guide: Comprehensive Analytical Characterization of **Ethyl 3,5-dimethylisoxazole-4-carboxylate**

**Abstract:** This document provides a detailed guide to the analytical methods for the comprehensive characterization of **Ethyl 3,5-dimethylisoxazole-4-carboxylate** (CAS No. 17147-42-1). Intended for researchers, analytical scientists, and drug development professionals, this guide outlines protocols for structural elucidation, purity assessment, and quantification. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation, drawing upon guidelines from the International Council for Harmonisation (ICH).

## Introduction and Molecular Overview

**Ethyl 3,5-dimethylisoxazole-4-carboxylate** is a heterocyclic compound belonging to the isoxazole class. Isoxazole moieties are significant pharmacophores found in numerous biologically active compounds and approved drugs.<sup>[1]</sup> As such, this molecule serves as a critical building block in medicinal chemistry and drug discovery programs.<sup>[2][3]</sup> The precise and accurate characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, including active pharmaceutical ingredients (APIs).

This guide details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete profile of the molecule. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the chosen

methods are fit for their intended purpose, a core principle of analytical method development and validation.<sup>[4]</sup>

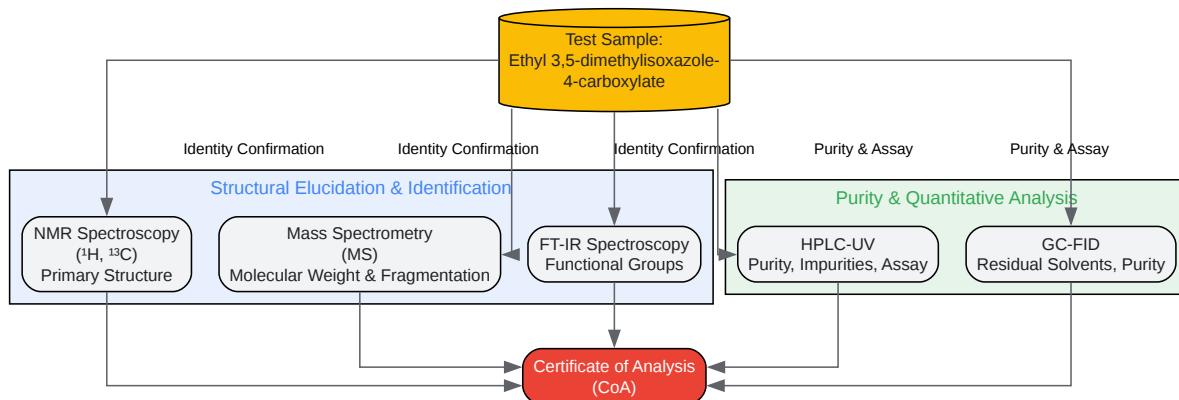
## Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for selecting appropriate analytical conditions.

Property	Value	Source(s)
IUPAC Name	ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester	<a href="#">[7]</a>
CAS Number	17147-42-1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	169.18 g/mol	<a href="#">[7]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	220 °C (at 760 mmHg)	<a href="#">[7]</a>
Density	~1.11 g/mL (at 20 °C)	<a href="#">[7]</a>
Refractive Index	~1.46 (at 20 °C)	<a href="#">[7]</a>

## Integrated Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques to build a complete picture of the analyte. The following workflow illustrates the relationship between methods for structural confirmation and purity determination.

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Caption: Integrated workflow for the characterization of the target molecule.

## Part I: Structural Elucidation Techniques

The primary objective of this stage is the unambiguous confirmation of the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. Protocols for both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR are provided. The characterization of isoxazole derivatives by NMR is a well-established method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis

- Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in  $\sim 0.7$  mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument: A 400 MHz (or higher) NMR spectrometer.

- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single pulse (zg30).
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~4 seconds.
  - Relaxation Delay (d1): 5 seconds.
  - Number of Scans: 8-16.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single pulse (zgpg30).
  - Spectral Width: 0 to 200 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 1024 or more, depending on concentration.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm.

#### Expected Data Interpretation:

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - ~4.3 ppm (quartet, 2H): -O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl ester.
  - ~2.7 ppm (singlet, 3H): -CH<sub>3</sub> group at position 3 of the isoxazole ring.
  - ~2.5 ppm (singlet, 3H): -CH<sub>3</sub> group at position 5 of the isoxazole ring.
  - ~1.4 ppm (triplet, 3H): -O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl ester.

- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):
  - ~164 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ) of the ester.
  - ~170 ppm, ~160 ppm, ~115 ppm: Three distinct signals for the carbons of the isoxazole ring.
  - ~61 ppm: Methylene carbon ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ) of the ethyl ester.
  - ~14 ppm: Methyl carbon ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ) of the ethyl ester.
  - ~12 ppm, ~11 ppm: Two distinct signals for the methyl carbons attached to the isoxazole ring.

## Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, further confirming the identity.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet (see GC protocol below).
- Instrument: A mass spectrometer capable of electron ionization (e.g., a GC-MS system).
- Acquisition Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range:  $\text{m/z}$  40-300.
  - Source Temperature: 230 °C.

Expected Data Interpretation:

- Molecular Ion ( $M^+$ ): A peak at  $m/z$  169, corresponding to the molecular weight of  $C_8H_{11}NO_3$ .  
[\[7\]](#)
- Key Fragments: Look for characteristic fragments such as:
  - $m/z$  140: Loss of an ethyl group ( $-C_2H_5$ ).
  - $m/z$  124: Loss of an ethoxy group ( $-OC_2H_5$ ).
  - $m/z$  96: Fragment corresponding to the core dimethylisoxazole ring after ester cleavage.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[\[9\]](#)[\[10\]](#)

### Protocol: FT-IR Analysis

- Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrument: An FT-IR spectrometer.
- Acquisition Parameters:
  - Mode: Transmittance.
  - Scan Range:  $4000-400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16.

### Expected Data Interpretation:

- $\sim 2980\text{ cm}^{-1}$ : C-H stretching (alkane).
- $\sim 1720\text{ cm}^{-1}$ : C=O stretching (strong band, characteristic of the ester).

- $\sim 1600 \text{ cm}^{-1}$ : C=N stretching of the isoxazole ring.
- $\sim 1450 \text{ cm}^{-1}$ : C=C stretching of the isoxazole ring.
- $\sim 1370 \text{ cm}^{-1}$ : C-H bending (methyl groups).
- $\sim 1200\text{--}1000 \text{ cm}^{-1}$ : C-O stretching (strong bands for the ester and the isoxazole N-O bond).

## Part II: Chromatographic Purity and Assay

Chromatographic methods are the gold standard for assessing the purity of a compound and quantifying it against a reference standard.

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a versatile and widely used method for purity determination of isoxazole derivatives.[\[12\]](#)

#### Protocol: HPLC Purity Analysis

- Instrumentation and Conditions:

- HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
- Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm (or as determined by UV scan).
- Injection Volume: 10  $\mu\text{L}$ .

- Gradient Program:

Time (min)	%A	%B
0	70	30
15	20	80
17	20	80
18	70	30

| 25 | 70 | 30 |

- Sample Preparation:

- Diluent: Acetonitrile/Water (50:50 v/v).
- Sample Concentration: Prepare a solution of ~0.5 mg/mL in the diluent.

- Analysis and Data Interpretation:

- Inject the sample and record the chromatogram.
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
- $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$ .

## Gas Chromatography (GC)

Given the volatility of the compound, GC with Flame Ionization Detection (FID) is an excellent orthogonal technique for purity assessment. This method is often cited by suppliers for quality control.[5]

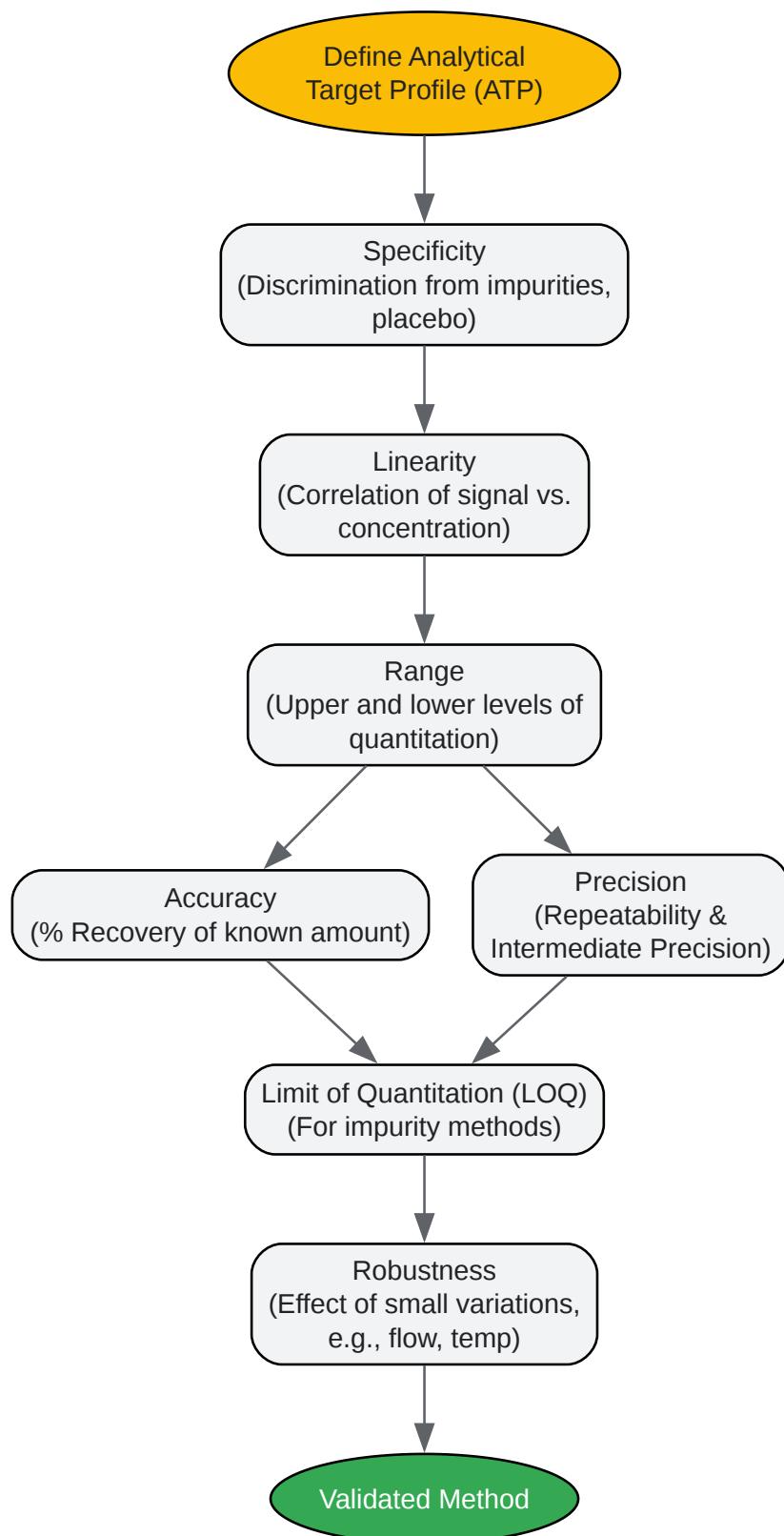
### Protocol: GC Purity Analysis

- Instrumentation and Conditions:

- GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Split Ratio: 50:1.
- Injection Volume: 1 µL.
- Oven Temperature Program:
  - Initial Temperature: 100 °C, hold for 2 min.
  - Ramp: 15 °C/min to 250 °C.
  - Hold: Hold at 250 °C for 5 min.
- Sample Preparation:
  - Solvent: Methylene Chloride or Ethyl Acetate.
  - Sample Concentration: Prepare a solution of ~1.0 mg/mL.
- Analysis and Data Interpretation:
  - The purity is calculated using the area percent method, similar to HPLC.

## Principles of Method Validation

For use in regulated environments, any analytical procedure must be validated to demonstrate its fitness for purpose.[\[13\]](#) The validation should be conducted according to ICH Q2(R2) guidelines.[\[14\]](#)[\[15\]](#)



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Caption: Logical flow for analytical method validation per ICH guidelines.

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[16][17] This is typically demonstrated by analyzing a placebo, stressed samples, and impurity-spiked samples.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] A minimum of five concentrations are used to generate a calibration curve, and the correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[16]
- Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
  - Repeatability: Precision under the same operating conditions over a short interval.
  - Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). [16] This is typically evaluated during method development.

## Conclusion

The analytical characterization of **Ethyl 3,5-dimethylisoxazole-4-carboxylate** requires a combination of spectroscopic and chromatographic techniques. NMR, MS, and FT-IR provide definitive structural confirmation, while validated HPLC and/or GC methods are essential for accurate purity assessment and quantification. Adherence to the principles outlined in this guide will ensure the generation of reliable, reproducible, and scientifically sound data suitable for research, development, and quality control applications.

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